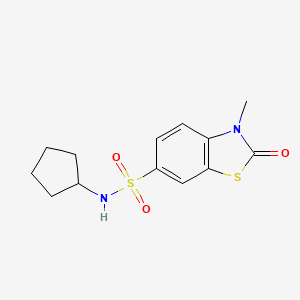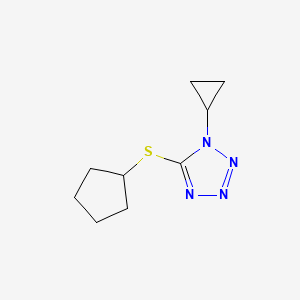
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide, also known as CBX or TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CBX belongs to the class of benzothiazole sulfonamide compounds and has been shown to have potent inhibitory effects on various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase.
Mechanism of Action
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide exerts its inhibitory effects on BTK by binding to the kinase domain and preventing its activation. This, in turn, leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have potent anti-proliferative effects on various B-cell malignancies, including CLL, MCL, and WM. It has also been shown to induce apoptosis in these cells by activating the intrinsic apoptotic pathway. Additionally, N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6, and promoting the production of anti-inflammatory cytokines, including IL-10.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one of the limitations of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have off-target effects on other kinases, including ITK and TEC kinase, which can limit its specificity.
Future Directions
There are several potential future directions for the development of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide and other benzothiazole sulfonamide compounds. One potential direction is the development of more potent and selective inhibitors of BTK that can overcome the limitations of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide. Another potential direction is the combination of BTK inhibitors with other targeted therapies, including PI3K inhibitors and BCL-2 inhibitors, to enhance their efficacy. Additionally, the development of novel delivery systems, including nanoparticles and liposomes, may help to overcome the solubility issues associated with N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide and other benzothiazole sulfonamide compounds.
Synthesis Methods
The synthesis of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves several steps, including the condensation of 2-aminobenzenesulfonamide with cyclopentanone to form N-cyclopentyl-2-aminobenzene sulfonamide. This intermediate is then reacted with methyl isobutyryl chloride to form N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide. The final product is obtained by purifying the crude product through recrystallization.
Scientific Research Applications
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to have potent inhibitory effects on BTK, a kinase that plays a critical role in B-cell receptor signaling and is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).
properties
IUPAC Name |
N-cyclopentyl-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-15-11-7-6-10(8-12(11)19-13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTUQTIFNDMTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3CCCC3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)

![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)

![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)
